molecular formula C14H19ClN2O5 B2821787 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid CAS No. 1026770-21-7

4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Cat. No.: B2821787
CAS No.: 1026770-21-7
M. Wt: 330.77
InChI Key: YTTLRWHWBLPMJW-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring both anilino and hydroxypropylamino functional groups attached to a oxobutanoic acid backbone, suggests potential as a key intermediate or precursor in synthetic pathways. Researchers may investigate this compound for the development of novel therapeutic agents, particularly in areas such as oncology, given that structurally related compounds with chloro-methoxyanilino groups have been explored as inhibitors of specific kinases and other cellular targets . The presence of the 3-hydroxypropylamino side chain may be studied to understand its role in enhancing water solubility and influencing the compound's pharmacokinetic profile. Further research could focus on elucidating its precise mechanism of action and evaluating its efficacy in various biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5/c1-22-12-4-3-9(15)7-10(12)17-13(19)8-11(14(20)21)16-5-2-6-18/h3-4,7,11,16,18H,2,5-6,8H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTLRWHWBLPMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, a complex organic compound, has garnered attention in medicinal chemistry and biochemistry due to its unique structural features. This compound is classified as an amino acid derivative, characterized by the presence of both amino and carboxylic acid functional groups, which contribute to its potential bioactivity.

Structural Characteristics

The molecular formula of the compound is C14H18ClN3O4, and its InChI key is NREBQBZRWTXQRG-UHFFFAOYSA-N. The structure incorporates aromatic rings and aliphatic chains, allowing for diverse interactions within biological systems. The presence of the chloroaniline moiety raises interest regarding its pharmacological properties and potential toxicity.

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors. The dual functionalities from the amino and carboxylic acid groups can facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to target sites.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties. Compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : Studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines. For instance, similar compounds have been reported to exhibit IC50 values indicating effective inhibition of cell proliferation in acute lymphoblastic leukemia (ALL) cells .

Case Studies

  • Antibacterial Studies : A study conducted on related compounds revealed that they exhibited MIC values ranging from 31 to 250 μg/mL against several bacterial strains. The most effective compounds induced significant cell cycle arrest and apoptosis in sensitive cancer cells .
  • Cytotoxicity Assays : In vitro assays using MTT showed that certain analogs of this compound were capable of inducing apoptosis in leukemia cell lines, with IC50 values demonstrating their potency as potential anticancer agents .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC 31 - 250 μg/mL
CytotoxicityIC50 values: 6.6 - 30 μM
Enzyme InteractionPotential binding to target enzymes

Safety and Handling

Due to the presence of the chloroaniline group, it is crucial to handle this compound with care. Toxicological assessments suggest potential risks associated with exposure, necessitating proper safety protocols during laboratory use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 4-oxobutanoic acid derivatives with varying substituents. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid Not explicitly provided 5-Cl, 2-OCH₃, 3-hydroxypropylamino ~300–320 (estimated) Enhanced hydrophilicity due to hydroxypropylamino; potential for H-bonding
4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid C₁₁H₁₂ClNO₄ 5-Cl, 2-OCH₃ 257.67 Simpler structure; lacks hydroxypropylamino group
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₄ 5-butyrylamino, 2-Cl 312.75 Longer alkyl chain (butyryl) increases lipophilicity
4-(4-Chloroanilino)-5,5,5-trifluoropentanoic acid C₁₁H₁₁ClF₃NO₂ 4-Cl, trifluoropentanoic acid backbone 281.66 Fluorine substituents enhance metabolic stability and electronegativity
2-hydroxy-4-sulfanylbenzoic acid C₇H₆O₃S 2-OH, 4-SH 170.19 Smaller aromatic system; sulfanyl group may confer redox activity

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability: The 3-hydroxypropylamino group in the target compound enhances hydrophilicity compared to analogs like 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (butyryl group increases lipophilicity) . This difference could influence membrane permeability and pharmacokinetics. Fluorinated analogs (e.g., 4-(4-chloroanilino)-5,5,5-trifluoropentanoic acid) exhibit higher metabolic stability due to C-F bonds but may reduce solubility .

Functional Group Contributions to Activity: The methoxy (OCH₃) group in the target compound and its analog () may act as electron-donating substituents, affecting electronic properties of the aromatic ring and interactions with biological targets.

Synthetic Accessibility: Compounds like 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoic acid () are synthesized via amidation reactions, similar to methods described in for antimalarial agents. The hydroxypropylamino group in the target compound may require additional protection-deprotection steps during synthesis.

Research Findings and Limitations

  • Biological Activity: No direct biological data for the target compound are provided in the evidence. However, analogs such as 4-(4-chloroanilino)-5,5,5-trifluoropentanoic acid () and 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () suggest that chloro-anilino and oxobutanoic acid motifs are explored in medicinal chemistry, particularly for antimalarial applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid?

  • Methodology : Multi-step synthesis involving:

  • Protection/deprotection of reactive groups (e.g., amine and carboxylic acid) to prevent undesired side reactions.
  • Coupling reactions (e.g., amide bond formation) between intermediates such as 5-chloro-2-methoxyaniline and activated oxobutanoic acid derivatives.
  • Purification via column chromatography or preparative HPLC to isolate high-purity product .
    • Critical Parameters : Reaction temperature (typically 0–25°C for amide coupling), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., methoxy at C2, hydroxypropylamino at C2) and carbonyl resonance (~170–175 ppm for oxobutanoate).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated C14H18ClN2O5\text{C}_{14}\text{H}_{18}\text{ClN}_2\text{O}_5: 338.09 g/mol).
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What functional groups dictate the compound’s reactivity in biological assays?

  • Key Groups :

  • Methoxy Group : Electron-donating effect stabilizes aromatic rings, influencing π-π stacking in protein binding.
  • Hydroxypropylamino : Enhances solubility and participates in hydrogen bonding with target enzymes.
  • Oxobutanoate : Acts as a Michael acceptor or coordinates metal ions in catalytic sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DOE) :

  • Variables : Catalyst loading (e.g., HATU vs. EDC), solvent polarity, and pH control.
  • Response Surface Methodology (RSM) to identify optimal combinations.
    • Case Study : A 30% yield increase was achieved by replacing DMF with dichloromethane (DCM) in coupling steps, reducing steric hindrance .

Q. How to resolve contradictions between experimental and computational solubility data?

  • Approach :

  • Experimental : Measure solubility in DMSO, water, and buffers (e.g., PBS) via UV-Vis or gravimetric analysis.
  • Computational : Compare predicted LogP values (e.g., using ChemAxon) with experimental partition coefficients.
    • Example : Discrepancies arise due to aggregation in aqueous media, requiring dynamic light scattering (DLS) to detect micelle formation .

Q. What advanced spectroscopic methods address ambiguities in 1H^1 \text{H}-NMR assignments?

  • 2D NMR Techniques :

  • HSQC/HMBC : Correlate protons with adjacent carbons to resolve overlapping signals (e.g., hydroxypropylamino protons at δ 3.5–4.0 ppm).
  • NOESY : Identify spatial proximity between aromatic and aliphatic groups.
    • Reference : A 2022 study resolved methoxy proton splitting patterns using 1H ^1 \text{H}-13C^{13} \text{C} HSQC .

Q. How can computational modeling predict biological targets for this compound?

  • Methods :

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina).
  • MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns).
    • Case Study : Docking revealed affinity for tyrosine kinase receptors (ΔG = -9.2 kcal/mol), validated via SPR binding assays .

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